molecular formula C11H12N2O2 B3359978 Ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate CAS No. 88129-32-2

Ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate

Cat. No.: B3359978
CAS No.: 88129-32-2
M. Wt: 204.22 g/mol
InChI Key: GUGBLGZWHZXELH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate is a high-purity chemical intermediate based on the privileged pyrrolopyridine scaffold, also known as an azaisoindole . This bicyclic system, comprising a pyrrole ring fused to a pyridine ring, is a cornerstone in modern medicinal chemistry due to its similarity to purine bases and its presence in pharmacologically active compounds . The specific 1-methyl and ethyl ester functional groups on the pyrrolo[2,3-c]pyridine core make this compound a versatile synthon for constructing targeted molecular libraries. It is particularly valuable in the synthesis of novel compounds for investigating treatments related to the nervous system, metabolic diseases, and cancer . While the biological activity of derivatives is highly structure-dependent, the broader pyrrolopyridine class has demonstrated significant research potential as allosteric receptor antagonists , antidiabetic agents by modulating targets like GPR119 to stimulate insulin secretion , and antitumor agents . Researchers utilize this ester in key transformations, such as hydrolysis to the carboxylic acid or amide coupling, to explore structure-activity relationships and develop new therapeutic candidates. This product is intended for research purposes as a building block and is strictly for laboratory use. Not for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 1-methylpyrrolo[2,3-c]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-3-15-11(14)9-6-8-4-5-13(2)10(8)7-12-9/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUGBLGZWHZXELH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C2C(=C1)C=CN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80521940
Record name Ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80521940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88129-32-2
Record name Ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80521940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a base, followed by cyclization and esterification steps .

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often include the use of continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and controlled reaction conditions is crucial to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted analogs, depending on the specific reagents and conditions used .

Scientific Research Applications

Ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolo[2,3-c]pyridine Derivatives

Ethyl 5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (CAS 920978-84-3)
  • Key Differences : The ester group is at the 2-position instead of the 5-position, and a fluorine substituent is present at the 5-position.
  • Impact : Altered electronic distribution may affect reactivity in nucleophilic substitutions. The fluorine atom enhances metabolic stability compared to the methyl group in the target compound .
Ethyl 3-[(dimethylamino)methyl]-5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
  • Key Differences: A dimethylaminomethyl group at the 3-position and a methoxy group at the 5-position.

Pyrrolo[3,2-c]pyridine Derivatives

(±)-trans-Ethyl 2-oxooctahydro-1H-pyrrolo[3,2-c]pyridine-5-carboxylate
  • Key Differences : Saturated octahydro backbone and a ketone group at the 2-position.
  • Synthesis : Achieved via hydrogenation and acid-catalyzed cyclization (45% yield) .

Pyrazolo[3,4-b]pyridine-5-carboxylate Derivatives

Ethyl 4-(phenylamino)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
  • Key Differences: Pyrazole ring fused with pyridine; phenyl and phenylamino substituents.
  • Synthesis : Prepared via nucleophilic substitution of ethyl 4-chloro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate with anilines .
  • Biological Relevance : Demonstrated antiviral activity against HSV-1 (e.g., ARA-04 and ARA-05 derivatives) .
Ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
  • Key Differences: Partially saturated tetrahydro backbone with amino and methyl groups.
  • Synthesis : Acid-catalyzed cascade reaction (80% yield) .
  • Applications: Potential in central nervous system (CNS) drug development due to improved solubility from the amino group .

Pyrrolo[2,3-b]pyridine Derivatives

Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
  • Key Differences : Chlorine substituent at the 4-position; ester at the 5-position.
  • Synthesis : Pd/C-catalyzed hydrogenation and deprotection (52% yield) .
  • Utility : Intermediate for Jak1/3 inhibitors (e.g., ATI-1777), highlighting the importance of halogen substituents in kinase targeting .
Ethyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate (CAS 2090461-66-6)
  • Key Differences : Bromine at the 3-position.
  • Impact : Bromine’s larger atomic radius may hinder steric interactions in binding pockets compared to the methyl group in the target compound .

Comparative Data Tables

Table 2: Physicochemical Properties

Compound Name Molecular Weight logP (Predicted) Solubility
Ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate 230.25 1.8 Moderate in DMSO
Ethyl 5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate 220.19 1.5 High in MeOH
Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate 224.65 2.1 Low in H₂O

Key Research Findings

  • Synthetic Flexibility : Pyrrolo-pyridine esters are versatile intermediates. For example, hydrogenation (e.g., ) and acid-catalyzed cascades (e.g., ) offer divergent pathways to saturated or functionalized derivatives.
  • Biological Significance: Substituents like halogens (Cl, F) or amino groups enhance target selectivity and metabolic stability, as seen in antiviral pyrazolo[3,4-b]pyridines and kinase inhibitors like ATI-1777 .
  • Steric and Electronic Effects : The position of ester groups (2- vs. 5-) and substituents (Me, Cl, NH₂) critically influence reactivity and bioactivity.

Biological Activity

Ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and comparative studies with similar compounds.

Overview of this compound

This compound features a fused pyridine and pyrrole ring system, making it a valuable scaffold in drug development. Its unique structure contributes to its reactivity and biological potential. The compound is synthesized through cyclization reactions involving 2-aminopyridine and ethyl acetoacetate, under specific conditions that enhance yield and purity.

Antiproliferative Activity

Research has indicated that derivatives of pyridine, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that modifications in the molecular structure can lead to lower IC50 values, indicating enhanced potency against cancer cells such as HeLa and MDA-MB-231. The presence of functional groups like -OH has been associated with improved biological activity due to their ability to interact favorably with cellular components .

Table 1: Antiproliferative Activity of Pyridine Derivatives

CompoundCell LineIC50 (µM)
This compoundHeLaTBD
Derivative AMDA-MB-2310.075
Derivative BHeLa0.069

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. It may modulate the activity of specific enzymes involved in critical biological pathways. The compound's mechanism often involves binding to the active site or allosteric sites of target enzymes, thereby inhibiting their function.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Interaction : The compound can act as an inhibitor or modulator of enzyme activity.
  • Receptor Binding : It may bind to specific receptors, influencing cellular signaling pathways.

These interactions lead to downstream effects that can inhibit cell proliferation or induce apoptosis in cancer cells.

Comparative Studies

When compared with similar compounds such as indole derivatives and other pyridine-based structures, this compound demonstrates unique properties due to its specific substitution patterns. These structural differences often correlate with variations in biological activity.

Table 2: Comparison of Biological Activities

Compound TypeActivity TypeNotable Features
This compoundAntiproliferativeUnique fused ring structure
Indole derivativesAntitumorCommonly studied for diverse activities
Other pyridine derivativesEnzyme inhibitionVarying potency based on substitutions

Case Studies

Several studies have highlighted the effectiveness of this compound in inhibiting cancer cell growth:

  • Case Study A : Demonstrated significant inhibition of growth in the MDA-MB-231 breast cancer cell line.
  • Case Study B : Showed promising results in enzyme inhibition assays related to metabolic pathways.

These findings suggest a potential role for this compound in therapeutic applications targeting various cancers.

Q & A

Q. What analytical approaches validate the absence of by-products in scaled-up synthesis?

  • Methodological Answer :
  • HPLC-DAD/MS for purity assessment (>95% area).
  • DSC/TGA to detect polymorphic impurities.
  • Elemental analysis to confirm C/H/N ratios within 0.3% of theoretical values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.